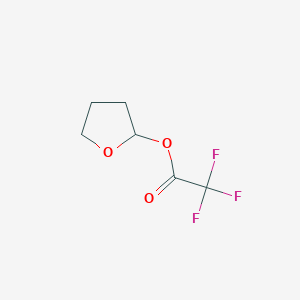
Oxolan-2-yl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-yl trifluoroacetate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. This compound is particularly notable for its trifluoroacetate group, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-yl trifluoroacetate typically involves the reaction of oxolane derivatives with trifluoroacetic anhydride or trifluoroacetic acid. The reaction conditions often require the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions. The process generally involves:
Reactants: Oxolane derivative and trifluoroacetic anhydride or trifluoroacetic acid.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Conditions: The reaction is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxolan-2-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolan-2-one derivatives.
Reduction: Reduction reactions can convert the trifluoroacetate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxolan-2-one derivatives, hydroxylated oxolanes, and substituted oxolanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Oxolan-2-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of oxolan-2-yl trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Oxolan-2-yl trifluoroacetate can be compared with other oxolane derivatives and trifluoroacetate-containing compounds:
Oxolane Derivatives: Compounds like tetrahydrofuran and oxolan-2-one share the oxolane ring structure but differ in their functional groups.
Trifluoroacetate Compounds: Compounds such as trifluoroacetic acid and trifluoroacetate esters have similar trifluoroacetate groups but differ in their core structures.
Uniqueness
The unique combination of the oxolane ring and trifluoroacetate group in this compound imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
List of Similar Compounds
- Tetrahydrofuran
- Oxolan-2-one
- Trifluoroacetic acid
- Trifluoroacetate esters
Propriétés
Numéro CAS |
64258-33-9 |
|---|---|
Formule moléculaire |
C6H7F3O3 |
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
oxolan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2 |
Clé InChI |
WUSFZULTWBLNFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


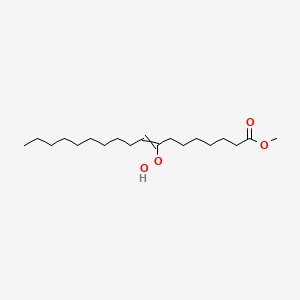
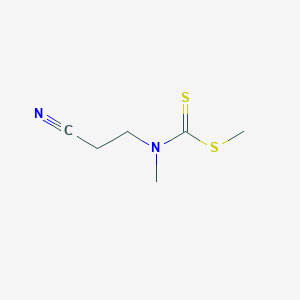
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
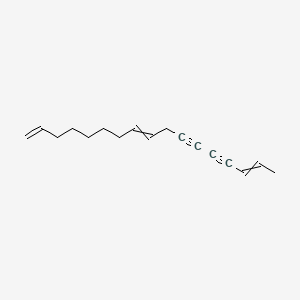
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
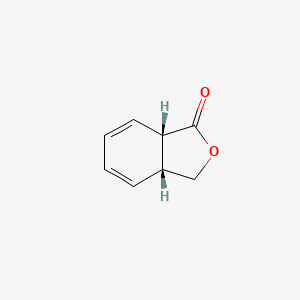

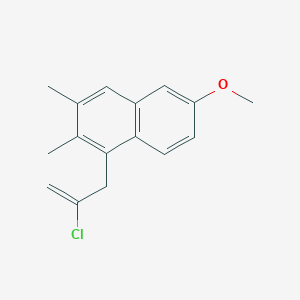
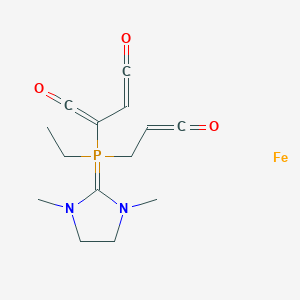
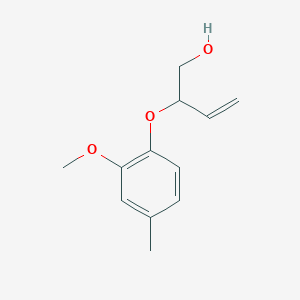
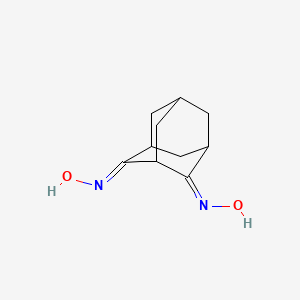
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

